Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring, a benzo[d]thiazole moiety, and a phenyl ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate is related to the benzothiazole structure, which has been found to have potent activity against M. tuberculosis
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis, suggesting that this compound may interact with its target to disrupt essential biological processes within the bacterium .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic or replication pathways ofM. tuberculosis .
Result of Action
Given its potential anti-tubercular activity, it may result in the inhibition of growth or death ofM. tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, a benzo[d]thiazole moiety, and a phenyl ester group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
phenyl 4-[(1,3-benzothiazole-2-carbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(20-23-17-8-4-5-9-18(17)28-20)22-14-15-10-12-24(13-11-15)21(26)27-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBAOTIKPFCCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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